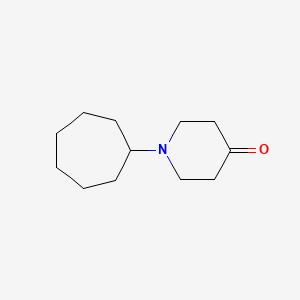![molecular formula C44H80INO4 B12608151 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-85-7](/img/structure/B12608151.png)
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium salt with a complex structure It is characterized by the presence of long octadecyloxycarbonyl chains attached to the pyridinium ring
Méthodes De Préparation
The synthesis of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide typically involves the nucleophilic substitution of bromine with pyridine or substituted pyridines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and maintaining specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The long octadecyloxycarbonyl chains may facilitate interactions with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The pathways involved depend on the specific application and the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide include other pyridinium salts such as methylpyridinium . These compounds share a pyridinium core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties.
Propriétés
Numéro CAS |
648880-85-7 |
|---|---|
Formule moléculaire |
C44H80INO4 |
Poids moléculaire |
814.0 g/mol |
Nom IUPAC |
dioctadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C44H80NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-43(46)41-38-42(40-45(3)39-41)44(47)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38-40H,4-37H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
AAPMZMUXBMDFEU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
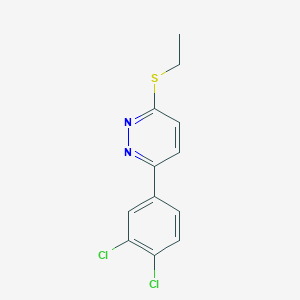
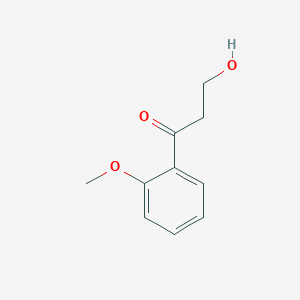
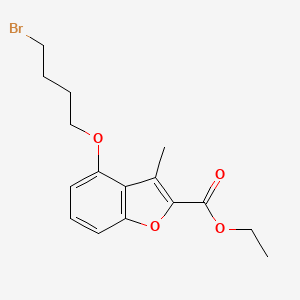
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)
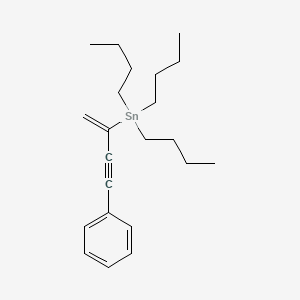
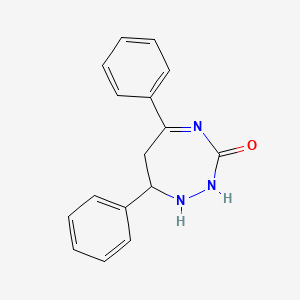
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
